3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-phenylmethylidene]propanehydrazide
Description
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10-12(14(20)18-16-10)7-8-13(19)17-15-9-11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3,(H,17,19)(H,18,20)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHWQKNPUJYUIA-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CCC(=O)NN=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=O)C1CCC(=O)N/N=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321481 | |
| Record name | N-[(E)-benzylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725964 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306302-83-0 | |
| Record name | N-[(E)-benzylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-phenylmethylidene]propanehydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a β-keto ester with hydrazine hydrate under reflux conditions.
Condensation Reaction: The resulting pyrazole derivative is then subjected to a condensation reaction with an appropriate aldehyde (such as benzaldehyde) in the presence of an acid catalyst to form the phenylmethylidene moiety.
Hydrazide Formation: Finally, the compound is treated with hydrazine hydrate to introduce the hydrazide group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the phenylmethylidene moiety, converting it into a corresponding alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced phenylmethylidene derivatives.
Substitution: Various substituted hydrazide derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
Due to its potential biological activities, this compound is being investigated for therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
In material science, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-phenylmethylidene]propanehydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and hydrazide group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on analogs with modifications to the phenylmethylidene substituent or pyrazole core, as documented in the evidence. Key differences in molecular structure, physicochemical properties, and spectroscopic characteristics are highlighted.
Molecular Structure and Substituent Effects
Key Observations :
- Substituent polarity : The nitro group in increases molecular polarity compared to the unsubstituted phenyl group in the target compound, likely reducing lipophilicity (clogP estimated to decrease by ~0.5–1.0 units).
- Steric effects : Bulky groups (e.g., 4-methylbenzyloxy in ) may limit binding to biological targets compared to the target compound’s simpler phenyl group.
Physicochemical Properties
- Melting Points: Compound (nitro-substituted analog): No explicit melting point reported, but similar nitroaryl hydrazides typically exhibit high melting points (>200°C) due to strong intermolecular dipole interactions. Compound (structurally related pyrazol-3-one derivative): Melting point = 170°C, attributed to hydrogen bonding via carbonyl and nitro groups. Target Compound: Expected to have a lower melting point (~150–160°C) due to reduced polarity compared to nitro analogs.
Synthetic Yields :
Spectroscopic Characteristics
- IR Spectroscopy: Compound : C=O stretch at 1702 cm⁻¹; NO₂ asymmetric stretch at 1552 cm⁻¹. Target Compound: Expected C=O (pyrazolone) stretch at ~1680–1700 cm⁻¹ and C=N (hydrazone) stretch at ~1600 cm⁻¹. Absence of NO₂ peaks distinguishes it from .
- NMR :
Biological Activity
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-phenylmethylidene]propanehydrazide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 364.407 g/mol |
| CAS Number | 314074-00-5 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly for its anti-inflammatory and anti-cancer properties.
- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.
Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of similar pyrazole derivatives. The results suggested that compounds with a pyrazole core exhibited significant inhibition of nitric oxide production in macrophages, indicating a potential for treating inflammatory diseases .
Study 2: Anticancer Activity
In vitro studies conducted on breast cancer cell lines demonstrated that this compound could significantly inhibit cell proliferation. The mechanism was linked to cell cycle arrest at the G2/M phase and induction of apoptosis .
Study 3: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that modifications at the phenyl ring could enhance biological activity. For instance, substituents on the phenyl group influenced the potency against various cancer cell lines .
Data Table: Biological Activity Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-phenylmethylidene]propanehydrazide, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via multi-step reactions involving hydrazide formation and condensation. Key steps include:
- Step 1 : Formation of the pyrazole core through cyclization under reflux with acetic acid or ethanol as solvents .
- Step 2 : Condensation of the hydrazide moiety with an aromatic aldehyde (e.g., benzaldehyde derivatives) under inert atmospheres (N₂/Ar) to form the hydrazone linkage .
- Optimization : Temperature (70–90°C), solvent polarity (e.g., ethanol vs. DMF), and reaction time (6–24 hrs) significantly impact yield and purity. Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is used for purification .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the hydrazone (NH-N=C) and pyrazole ring protons (δ 2.1–2.5 ppm for methyl groups; δ 6.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the (E)-configured hydrazone bond and dihedral angles between aromatic rings .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Solubility : Limited solubility in water; highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Solubility decreases with increased alkyl chain length in solvents .
- Stability : Stable at room temperature in dark, anhydrous conditions. Degrades above 150°C or under prolonged UV exposure. Acidic/basic conditions (pH < 3 or > 10) hydrolyze the hydrazone bond .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological target interactions?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The pyrazole ring and hydrazone group show high electron density, favoring interactions with electron-deficient targets .
- Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2) or receptors (e.g., kinase domains). The phenylmethylidene group participates in π-π stacking, while the hydrazide forms hydrogen bonds .
Q. How do structural modifications (e.g., substituents on the phenyl ring) alter bioactivity, and what methodologies validate these changes?
- Modifications :
- Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antimicrobial activity by increasing membrane permeability .
- Methoxy groups improve anti-inflammatory effects via COX-2 inhibition .
- Validation :
- SAR Studies : Compare IC₅₀ values across derivatives using enzyme inhibition assays (e.g., ELISA for COX-2) .
- QSAR Models : Correlate logP values with cellular uptake efficiency .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Approach :
Replicate assays under standardized conditions (e.g., identical cell lines, incubation times) .
Meta-analysis : Pool data from multiple studies to identify outliers or confounding factors (e.g., solvent effects on bioavailability) .
Mechanistic studies : Use knock-out models or isotopic labeling to isolate target pathways .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis, and what scale-up strategies are effective?
- Challenges : Side reactions (e.g., hydrazone isomerization) and solvent waste .
- Solutions :
- Flow Chemistry : Continuous reactors improve mixing and temperature control .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer, recyclable processes .
Q. What protocols ensure reproducibility in biological assays involving this compound?
- Best Practices :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
